Acetylaranotin

Descripción general

Descripción

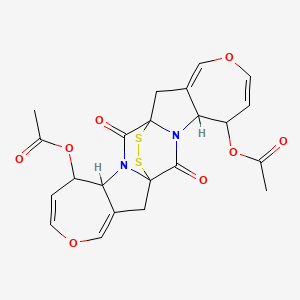

Acetylaranotin is a dimeric epidithiodiketopiperazine natural product first isolated from fungi. It is known for its intricate structure and significant biological activities, including anticancer and antiviral properties . The compound has a molecular formula of C22H20N2O8S2 and a molecular weight of 504.53 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of acetylaranotin has been a challenging task for chemists. The first successful synthesis was reported by Caltech chemists, who used a rhodium-catalyzed cycloisomerization followed by chloride elimination to generate the dihydrooxepine moiety . The synthesis involves an enantioselective azomethine ylide (1,3)-dipolar cycloaddition reaction to set the absolute and relative stereochemistry, followed by a stereoretentive diketopiperazine sulfenylation to install the epidisulfide .

Industrial Production Methods

Currently, there are no widely reported industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Análisis De Reacciones Químicas

Types of Reactions

Acetylaranotin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the disulfide linkages in the molecule.

Common Reagents and Conditions

Elemental Sulfur: Used in the synthesis and modification of the epidisulfide moiety.

Rhodium Catalysts: Employed in the cycloisomerization step of the synthesis.

Hydrogen Cyanide and Hydrogen Sulfide: Utilized in displacement reactions at the disulfide linkage.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Biosynthetic Pathway and Genetic Studies

Biosynthesis in Aspergillus terreus

Acetylaranotin is produced by the fungus Aspergillus terreus, which has been extensively studied to understand the genetic basis of its biosynthesis. Research has identified a cluster of nine genes, including a nonribosomal peptide synthetase gene (ataP), crucial for the biosynthesis of this compound. Targeted gene deletions allowed researchers to isolate various natural products from the this compound biosynthetic pathway, revealing nine previously unreported compounds .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene Name | Function | Notes |

|---|---|---|

| ataP | Nonribosomal peptide synthetase | Essential for this compound production |

| ATEG_03470.1 | NRPS gene | Activates specific amino acid substrates |

| ATEG_08427.1 | NRPS gene | Potentially involved in diketopiperazine scaffold formation |

This genetic insight not only elucidates the production mechanisms but also opens avenues for enhancing yields through genetic engineering techniques.

Medicinal Chemistry Applications

Anticancer Properties

This compound has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further pharmacological studies. Its unique chemical structure contributes to its biological activity, particularly against human cancers . The ability to synthesize this compound allows researchers to produce it in sufficient quantities for testing and potential therapeutic use.

Case Study: Cytotoxicity Testing

A study evaluating the cytotoxic effects of this compound on different cancer cell lines revealed promising results. The compound exhibited selective toxicity, suggesting its potential as a lead compound for developing anticancer drugs .

Synthetic Applications

Total Synthesis Strategies

The total synthesis of this compound has been achieved through various methods, highlighting its complex structure and the challenges associated with its synthesis. The key steps involve enantioselective reactions and cycloisomerizations to form the characteristic dihydrooxepine rings .

Table 2: Summary of Total Synthesis Steps

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Azomethine ylide cycloaddition | Establishes stereochemistry |

| 2 | Rhodium-catalyzed cycloisomerization | Forms dihydrooxepine moiety |

| 3 | Diketopiperazine sulfenylation | Introduces epidisulfide |

These synthetic methodologies not only facilitate the production of this compound but also contribute to understanding similar compounds within the ETP family.

Future Directions and Research Opportunities

The ongoing research into this compound's biosynthetic pathway and its medicinal properties presents numerous opportunities for future studies:

- Enhanced Production Techniques: Utilizing CRISPR/Cas9 technology to edit genes involved in this compound biosynthesis could significantly increase yields.

- Expanded Pharmacological Testing: Investigating the effects of this compound on various cancer types and other diseases may uncover new therapeutic applications.

- Synthetic Biology Applications: Employing synthetic biology approaches to engineer microbial strains capable of producing this compound could streamline production processes.

Mecanismo De Acción

The mechanism of action of acetylaranotin involves its interaction with various molecular targets and pathways. The compound’s epidithiodiketopiperazine structure allows it to interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to the inhibition of viral RNA polymerase and the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Acetylaranotin belongs to the class of epipolythiodioxopiperazines, which are fungal secondary metabolites derived from diketopiperazines. Similar compounds include:

- MPC1001B

- Emethallicin A

- Bisdethiodi(methylthio)this compound

These compounds share structural similarities with this compound but differ in their specific biological activities and molecular targets. This compound’s unique seven-membered dihydrooxepine ring and epidisulfide moiety distinguish it from other related compounds .

Propiedades

Número CAS |

20485-01-2 |

|---|---|

Fórmula molecular |

C22H20N2O8S2 |

Peso molecular |

504.5 g/mol |

Nombre IUPAC |

[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |

InChI |

InChI=1S/C22H20N2O8S2/c1-11(25)31-15-3-5-29-9-13-7-21-20(28)24-18-14(10-30-6-4-16(18)32-12(2)26)8-22(24,34-33-21)19(27)23(21)17(13)15/h3-6,9-10,15-18H,7-8H2,1-2H3/t15-,16-,17-,18-,21+,22+/m0/s1 |

Clave InChI |

OHTZNUUGYPDWEB-NEEVBFIGSA-N |

SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |

SMILES isomérico |

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C |

SMILES canónico |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acetylaranotin; Antibiotic LL-S-88-A; LL-S-88-A; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.